molecular formula C16H17NO5S B4280417 N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B4280417
M. Wt: 335.4 g/mol
InChI Key: IDEGRGBZSKVKAN-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetylphenyl group attached to a dimethoxybenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Safety and Hazards

As with any chemical compound, handling “N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide” would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information on hazards, safe handling, and emergency procedures .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and effects. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is explored for its antimicrobial properties

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • N-(2-acetylphenyl)benzamide
  • N-(2-acetylphenyl)acetamide
  • N-(2-acetylphenyl)carbamothioylbenzamide

Comparison:

  • N-(2-acetylphenyl)benzamide and N-(2-acetylphenyl)acetamide share the acetylphenyl group but differ in the nature of the substituent attached to the nitrogen atom. These compounds exhibit different reactivity and biological activity due to the variations in their functional groups.
  • N-(2-acetylphenyl)carbamothioylbenzamide contains a thiourea group, which imparts unique properties such as enhanced hydrogen bonding and potential for metal coordination. This makes it distinct from N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide in terms of its chemical behavior and applications.

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-acetylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11(18)13-6-4-5-7-14(13)17-23(19,20)12-8-9-15(21-2)16(10-12)22-3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEGRGBZSKVKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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